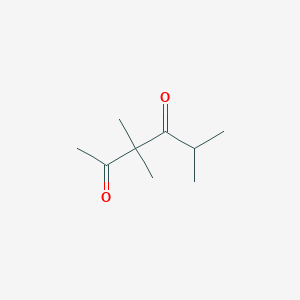
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate is an organic compound belonging to the class of esters It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl pentanoate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl pentanoateH2SO42-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and ethyl pentanoate.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl pentanoate moiety, leading to the formation of carboxylic acids.
Substitution: The aromatic ring of the 2,4-dichlorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst.
Major Products:
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethyl pentanoate.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate has several applications in scientific research:
Agriculture: As a derivative of 2,4-dichlorophenoxyacetic acid, it can be used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be used in studies related to plant growth regulation and herbicide resistance.
Mécanisme D'action
The primary mechanism of action of 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate involves its hydrolysis to release 2,4-dichlorophenoxyacetic acid. This acid acts as an auxin, a type of plant hormone that regulates growth. It causes uncontrolled cell division and growth in plants, leading to their death. The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid, octyl ester: Another ester derivative with similar herbicidal properties.
2-(2,4-Dichlorophenoxy)acetylacetohydrazide: A compound with insecticidal activities.
Uniqueness: 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate is unique due to its specific ester linkage, which allows for controlled hydrolysis and release of the active herbicidal agent. This controlled release mechanism can be advantageous in agricultural applications, providing sustained herbicidal activity.
Propriétés
Numéro CAS |
42313-96-2 |
|---|---|
Formule moléculaire |
C15H18Cl2O5 |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl pentanoate |
InChI |
InChI=1S/C15H18Cl2O5/c1-2-3-4-14(18)20-7-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h5-6,9H,2-4,7-8,10H2,1H3 |
Clé InChI |
CNNBZHHETRBKCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


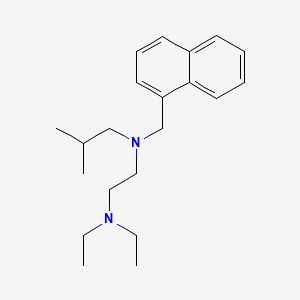

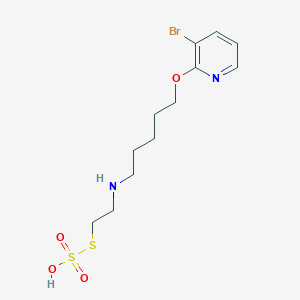



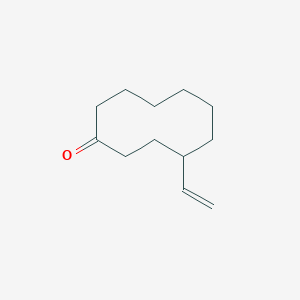
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
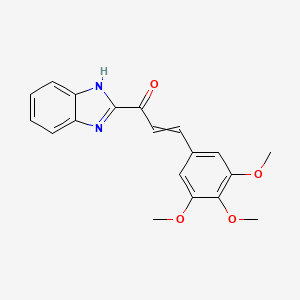

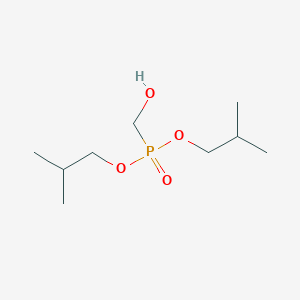
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

